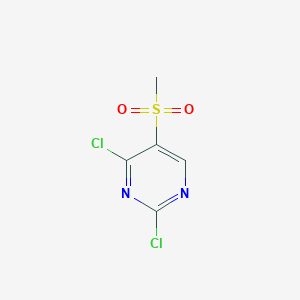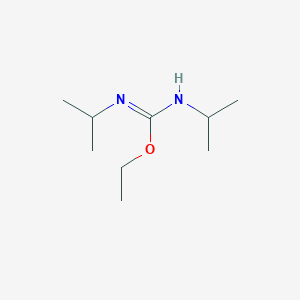
クリシン6-C-アラビノシド8-C-グルコシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chrysin 6-C-arabinoside 8-C-glucoside is a natural flavonoid compound found in various plants, particularly in the roots of Chinese skullcap (Scutellaria baicalensis). This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . It is a colorless crystalline powder with low solubility in water .
科学的研究の応用
Chrysin 6-C-arabinoside 8-C-glucoside has several scientific research applications:
Chemistry: : It is used as a model compound in studies of flavonoid chemistry and glycosylation reactions .
Biology: : The compound is studied for its biological activities, including its antioxidant, anti-inflammatory, and antimicrobial properties . It is also investigated for its potential to modulate immune function and prevent cardiovascular diseases .
Medicine: : Chrysin 6-C-arabinoside 8-C-glucoside is explored for its therapeutic potential in treating conditions such as type 2 diabetes, due to its ability to inhibit α-glucosidase . It is also researched for its anti-cancer properties and its role in preventing tumor growth .
Industry: : The compound is used in the development of dietary supplements and functional foods due to its health-promoting properties .
準備方法
Natural Extraction: : Chrysin 6-C-arabinoside 8-C-glucoside can be extracted from plant sources such as Scutellaria baicalensis. The extraction process involves isolating and purifying the compound from the plant material using solvents and chromatographic techniques .
Chemical Synthesis: : The synthetic route for Chrysin 6-C-arabinoside 8-C-glucoside involves multiple steps of organic synthesis. Starting from chrysin, the synthesis includes glycosylation reactions to attach arabinose and glucose moieties at specific positions on the chrysin molecule . The reaction conditions typically involve the use of catalysts and protecting groups to ensure selective glycosylation.
Industrial Production:
化学反応の分析
Oxidation: : Chrysin 6-C-arabinoside 8-C-glucoside can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: : Reduction reactions can convert Chrysin 6-C-arabinoside 8-C-glucoside into its reduced forms, such as dihydro derivatives. Reducing agents like sodium borohydride are typically used in these reactions .
Substitution: : The compound can undergo substitution reactions where functional groups on the chrysin core are replaced with other groups. These reactions often require specific catalysts and reaction conditions to achieve the desired substitution .
Common Reagents and Conditions: : The major reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., acids or bases). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted chrysin derivatives .
作用機序
Chrysin 6-C-arabinoside 8-C-glucoside exerts its effects through several mechanisms:
α-Glucosidase Inhibition: : The compound inhibits the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates into glucose. This inhibition helps in managing blood glucose levels, making it useful in the treatment of type 2 diabetes .
Antioxidant Activity: : Chrysin 6-C-arabinoside 8-C-glucoside scavenges free radicals and reduces oxidative stress, protecting cells from damage .
Anti-inflammatory Effects: : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and enzymes .
Molecular Targets and Pathways: : The primary molecular targets include α-glucosidase, reactive oxygen species, and inflammatory mediators. The pathways involved include the inhibition of carbohydrate digestion, reduction of oxidative stress, and modulation of inflammatory responses .
類似化合物との比較
Chrysin 6-C-arabinoside 8-C-glucoside is unique due to its dual glycosylation at the 6-C and 8-C positions. Similar compounds include:
Chrysin 6-C-glucoside: A glycosylated derivative of chrysin with a single glucose moiety at the 6-C position.
Chrysin 8-C-glucoside: A glycosylated derivative of chrysin with a single glucose moiety at the 8-C position.
Luteolin-6-C-glucoside: A flavonoid similar to chrysin but with a luteolin core and a glucose moiety at the 6-C position.
Orientin: A flavonoid with a luteolin core and a glucose moiety at the 8-C position.
These compounds share similar biological activities but differ in their glycosylation patterns and specific biological effects.
特性
IUPAC Name |
5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZNHGSHLAHPCG-VYUBKLCTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B1632376.png)













